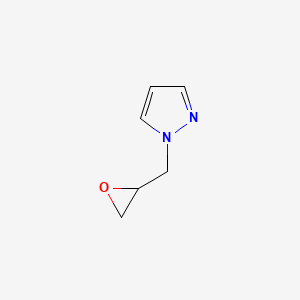

1-(oxiran-2-ylmethyl)-1H-pyrazole

Description

Contextual Significance of Pyrazole (B372694) Heterocycles in Organic Chemistry

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. nih.gov First named by Ludwig Knorr in 1883, the pyrazole ring is an aromatic system that is relatively stable and amenable to a wide variety of chemical transformations. csic.es

The significance of pyrazoles stems from their wide-ranging applications, which are a direct result of their versatile chemical nature. nih.govmdpi.com They serve as essential scaffolds in the development of pharmaceuticals, with many commercially available drugs incorporating this ring system. nih.govresearchgate.net Examples include anti-inflammatory drugs like celecoxib, anticancer agents, and antipsychotics. nih.govresearchgate.net In agriculture, pyrazole derivatives are used in fungicides and herbicides. mdpi.com Furthermore, their ability to coordinate with metal ions makes them important ligands in catalysis. nih.gov The pyrazole nucleus is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govmdpi.com

The synthesis of the pyrazole ring is well-established, with common methods including the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives, or 1,3-dipolar cycloaddition reactions. nih.govorganic-chemistry.org This accessibility, combined with the ring's chemical stability and diverse reactivity, solidifies the importance of pyrazole heterocycles as fundamental building blocks in organic synthesis. mdpi.com

Importance of Epoxide Functionality as Synthetic Building Blocks

Epoxides, also known as oxiranes, are three-membered cyclic ethers. The considerable ring strain within this structure makes them highly reactive towards a variety of nucleophiles, which can open the ring to form highly functionalized products. This reactivity is the primary reason for their prominence as versatile building blocks in organic synthesis.

The ring-opening of epoxides can proceed via either an acid- or base-catalyzed mechanism and is a reliable method for introducing new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. nih.gov This transformation allows for the stereospecific installation of two adjacent functional groups, making epoxides invaluable intermediates in the synthesis of complex natural products and pharmaceuticals. nih.gov For instance, the reaction of an epoxide with an organocuprate reagent is a standard method for forming a new carbon-carbon bond while creating a hydroxyl group on the adjacent carbon.

The synthesis of epoxides is often achieved through the oxidation of alkenes, for which numerous stereoselective methods have been developed. This ability to create chiral epoxides from prochiral alkenes is a powerful tool in asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules. The epoxide functionality is found in several natural products and is a key component in the synthesis of polymers and resins. nih.gov

General Overview of 1-(oxiran-2-ylmethyl)-1H-pyrazole within Organic Synthesis

This compound represents a class of molecules that combines the properties of both pyrazoles and epoxides. This dual functionality allows it to act as a versatile linker and synthetic intermediate. The pyrazole moiety can be a source of biological activity or act as a directing group or ligand, while the epoxide provides a reactive handle for further chemical modification.

A common synthetic route to this type of compound involves the N-alkylation of a pyrazole ring with an electrophilic three-carbon unit containing an epoxide or a precursor. For example, a general synthesis for the related compound, 1-(oxiran-2-ylmethyl)-3,5-diphenyl-1H-pyrazole, has been reported. mdpi.com In this procedure, 3,5-diphenyl-1H-pyrazole is reacted with epichlorohydrin (B41342) in the presence of a base like triethylamine. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen onto the electrophilic carbon of epichlorohydrin, followed by an intramolecular cyclization to form the epoxide ring. mdpi.com

Once formed, this compound and its derivatives are valuable for creating more complex structures. The epoxide ring can be opened by a wide range of nucleophiles. For instance, reaction with an amine, such as isopropyl amine, opens the epoxide to yield an amino alcohol derivative, specifically 1-(3,5-diphenyl-1H-pyrazol-1-yl)-3-(isopropylamino)propan-2-ol. mdpi.com This reaction highlights the utility of the pyrazole-epoxide system in building molecules with potential applications in medicinal chemistry, where amino alcohol substructures are common. The combination of a stable, functionalizable aromatic heterocycle with a reactive epoxide makes this compound a highly useful building block for combinatorial chemistry and the synthesis of diverse compound libraries.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 87949-30-2 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

Data sourced from reference

Structure

3D Structure

Properties

IUPAC Name |

1-(oxiran-2-ylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNLVTFDVNTISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies

Nucleophilic Ring-Opening of the Oxirane Moiety

The high ring strain and the polarized C-O bonds of the epoxide ring in 1-(oxiran-2-ylmethyl)-1H-pyrazole make it susceptible to attack by a wide range of nucleophiles. This reaction is a cornerstone of its utility, leading to the formation of diverse and often complex molecular architectures.

The oxirane ring of this compound readily reacts with various nucleophiles. For instance, treatment with amines, such as isopropylamine, leads to the opening of the epoxide ring to form amino alcohol derivatives. nih.gov This reaction typically occurs via an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide.

Research has demonstrated the reaction of this compound derivatives with nitrogen-containing nucleophiles like hydrazine (B178648), which serves as a key step in the synthesis of more complex molecules. mdpi.com The resulting intermediate can then undergo further transformations.

The versatility of the epoxide opening is further highlighted by its reaction with a variety of other nucleophiles. Although specific examples with this compound are not extensively detailed in the provided results, the general reactivity of epoxides suggests that oxygen nucleophiles (like alcohols and water) and sulfur nucleophiles (like thiols) would also readily open the ring to yield the corresponding ethers and thioethers, respectively. chemistrysteps.comlibretexts.org The regioselectivity of these reactions is highly dependent on the reaction conditions. rsc.orgyoutube.com

The mechanism of the epoxide ring-opening of this compound can be modulated between S(_N)1 and S(_N)2 pathways by controlling the reaction conditions. libretexts.orgyoutube.com

Basic and Neutral Conditions: In the presence of strong nucleophiles under basic or neutral conditions, the reaction typically proceeds through an S(_N)2 mechanism. libretexts.orglibretexts.org The nucleophile attacks the less sterically hindered carbon atom of the epoxide, leading to an inversion of stereochemistry at that center. libretexts.org The driving force for this reaction is the relief of the significant ring strain in the three-membered epoxide ring, even though an alkoxide is a relatively poor leaving group. chemistrysteps.com

Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol). chemistrysteps.comyoutube.com This protonation activates the epoxide, allowing it to be opened by weaker nucleophiles. youtube.com The subsequent nucleophilic attack can exhibit characteristics of both S(_N)1 and S(_N)2 reactions. libretexts.orgyoutube.com If one of the epoxide carbons is tertiary, the reaction can proceed through a more S(_N)1-like mechanism, where the C-O bond begins to break, and a partial positive charge develops on the more substituted carbon. libretexts.org The nucleophile then attacks this more electrophilic, more substituted carbon. chemistrysteps.comyoutube.com For primary or secondary epoxides, the attack still occurs at the less substituted carbon, but the reaction is significantly faster than under basic conditions. libretexts.org

The transition state in acid-catalyzed ring-opening is often described as a hybrid between S(_N)1 and S(_N)2, where the bond to the nucleophile starts to form as the C-O bond breaks, without the formation of a discrete carbocation intermediate. libretexts.org

The regioselectivity of the epoxide ring-opening is a critical aspect, determining which of the two epoxide carbons is attacked by the nucleophile. As discussed, this is primarily controlled by the reaction conditions.

Under basic (S(_N)2) conditions , the nucleophile attacks the less substituted carbon atom due to steric hindrance. libretexts.orglibretexts.org

Under acidic (S(_N)1-like) conditions , the nucleophile attacks the more substituted carbon atom. chemistrysteps.comlibretexts.orglibretexts.org This is because the partial positive charge that develops during the transition state is better stabilized by the greater number of alkyl groups.

For meso-epoxides, asymmetric ring-opening can be achieved using chiral catalysts to yield optically pure β-substituted alcohols. For example, a complex of N,N'-dioxide and Sc(OTf)(_3) has been successfully used to catalyze the asymmetric ring-opening of meso-epoxides with pyrazole (B372694) derivatives, affording products with excellent enantioselectivity. nih.gov The ability to control regioselectivity is crucial for the synthesis of specific isomers, and it can be influenced by factors such as the choice of Lewis acid catalyst, solvent, and temperature. chemrxiv.org

The ring-opening of the oxirane in this compound generates a 1,2-aminoalcohol, 1,2-diol, or a related structure with a hydroxyl group and another functionality. This opens the door to the synthesis of a wide array of polyfunctionalized pyrazole derivatives. researchgate.net The newly introduced functional groups can be further modified, allowing for the construction of complex molecules with potential applications in medicinal chemistry and materials science. nih.govmdpi.com For instance, the hydroxyl group can be involved in subsequent cyclization reactions or be used as a handle for attaching other molecular fragments.

Intramolecular Cyclization and Formation of Fused Heterocyclic Systems

A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems through intramolecular cyclization.

A key synthetic route starting from derivatives of this compound leads to the formation of pyrazolo[1,5-a] chemrxiv.orgnih.govdiazepin-4-ones. nih.gov This process involves a sequence of reactions beginning with the regioselective alkylation of a pyrazole carboxylate to introduce the oxiran-2-ylmethyl group. nih.gov The subsequent ring-opening of the epoxide with an amine provides an intermediate with both a nucleophilic amine and an electrophilic ester group. nih.gov This intermediate then undergoes an intramolecular cyclization to form the seven-membered diazepine (B8756704) ring, yielding the pyrazolo[1,5-a] chemrxiv.orgnih.govdiazepin-4-one core structure. nih.gov This scaffold is of interest in medicinal chemistry. chemrxiv.orgnih.gov

Development of Other Nitrogen-Containing Fused Scaffolds

The structure of this compound is particularly suited for the synthesis of fused nitrogen-containing heterocycles. The key step in these synthetic strategies often involves the nucleophilic opening of the strained oxirane ring, followed by an intramolecular cyclization. This approach has been successfully applied to create a variety of fused pyrazole systems.

A notable example is the synthesis of pyrazolo[1,5-a] nih.govresearchgate.netdiazepin-4-ones. Researchers have developed a regioselective strategy starting from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates to produce ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates. nih.gov The subsequent reaction sequence involves the ring-opening of the oxirane moiety with various amines, followed by a direct intramolecular cyclization to yield the desired seven-membered diazepinone ring fused to the pyrazole core. nih.gov

This general strategy can be extended to the synthesis of other important fused scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines. Pyrazolo[1,5-a]pyrimidines, which are structural analogues of purines, are of significant interest due to their wide range of biological activities. nih.govresearchgate.netias.ac.in The synthesis of these bicyclic systems often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net While not a direct reaction of this compound, a plausible synthetic route involves the initial opening of the epoxide ring with ammonia (B1221849) to generate a primary amine, which can then undergo cyclization with an appropriate partner to form the pyrimidine (B1678525) ring.

Similarly, pyrazolo[1,5-a]pyridines can be synthesized through various methods, including the [3+2] cycloaddition of N-aminopyridinium ylides with alkenes. organic-chemistry.org A synthetic pathway starting from this compound could involve its transformation into a suitable pyrazole-containing intermediate that can participate in such cyclization reactions. For instance, the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate (B8463686) leads to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which are precursors to a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system. enamine.net

The table below summarizes various nitrogen-containing fused scaffolds that can be synthesized from pyrazole precursors, highlighting the versatility of the pyrazole core in constructing complex heterocyclic systems.

| Fused Scaffold | General Precursor(s) | Key Reaction Type | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a] nih.govresearchgate.netdiazepin-4-ones | Ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates, Amines | Oxirane ring-opening, Intramolecular cyclization | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | 5-Amino-1H-pyrazoles, 1,3-Dicarbonyl compounds | Cyclocondensation | nih.govresearchgate.net |

| Pyrazolo[1,5-a]pyridines | N-aminopyridines, α,β-Unsaturated carbonyls | Oxidative [3+2] cycloaddition | organic-chemistry.org |

| Pyrazolo[4',3':5,6]pyrano[4,3-c] nih.govnih.govoxazoles | 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehydes | Intramolecular nitrile oxide cycloaddition (INOC) | nih.gov |

| Indazoles | Aryl fluorides, 2-Fluorophenoxide | Nucleophilic aromatic substitution, Reduction, Cyclization | sci-hub.se |

Transformations at the Pyrazole Ring System (e.g., Substitution Reactions)

The pyrazole ring is an aromatic heterocycle, and its electron density distribution makes it susceptible to electrophilic substitution reactions. rrbdavc.orgnih.gov The additional electronegative nitrogen atom, when compared to pyrrole, generally deactivates the ring towards electrophiles. However, substitution is still feasible, and it occurs preferentially at the C4 position, which is the most electron-rich carbon atom. nih.govimperial.ac.uk The C3 and C5 positions are comparatively electron-deficient. imperial.ac.uk

For N-substituted pyrazoles like this compound, electrophilic substitution will predominantly target the C4 position. Common substitution reactions include halogenation, nitration, and sulfonation.

Halogenation is a well-established transformation for pyrazole rings. For instance, the bromination of 1-phenyl-1H-pyrazoles using N-bromosuccinimide (NBS) effectively introduces a bromine atom at the C4 position. encyclopedia.pub Similarly, iodination can be achieved using reagents like iodine monochloride (ICl). The reaction of 1-acyl-4,5-dihydro-1H-pyrazoles with ICl in the presence of a base leads to the formation of 4-iodo-1H-pyrazoles. organic-chemistry.org These halogenated pyrazoles are valuable intermediates for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of various aryl or alkynyl groups. encyclopedia.pub

The table below details common substitution reactions performed on the pyrazole ring system.

| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromopyrazole | encyclopedia.pub |

| Iodination | Iodine monochloride (ICl), Li₂CO₃ | C4 | 4-Iodopyrazole | organic-chemistry.org |

| General Electrophilic Substitution | Generic Electrophile (E⁺) | C4 (preferred) | 4-Substituted Pyrazole | rrbdavc.orgnih.gov |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | C4 | 4-Formylpyrazole | encyclopedia.pubmdpi.com |

These derivatization strategies underscore the synthetic potential of this compound as a precursor for a diverse array of complex nitrogen-containing heterocyclic compounds.

Stereochemical Aspects in Synthesis and Reactivity

Chiral Synthesis of Pyrazole-Containing Epoxides

The synthesis of enantiomerically enriched pyrazole-containing epoxides is foundational for their application in asymmetric synthesis. Research has focused on establishing regioselective and stereoselective methods to introduce the oxirane moiety onto the pyrazole (B372694) scaffold.

A notable strategy involves the regioselective alkylation of pyrazole precursors. For instance, ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates have been synthesized from the corresponding 3(5)-aryl-1H-pyrazole-5(3)-carboxylates. nih.gov The regioselectivity of the N-alkylation is controlled by the careful selection of bases, reaction media, and temperature, allowing for the targeted synthesis of the N1-substituted isomer. nih.gov

The asymmetric synthesis of pyrazole-containing building blocks that can be converted to epoxides is another key approach. Methodologies such as the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, catalyzed by chiral-at-metal Rh(III) complexes, can produce pyrazolo[3,4-b]pyridine analogues with high enantioselectivity (85–99% ee). rsc.org While not a direct synthesis of the title epoxide, these methods demonstrate the effective creation of chiral centers in pyrazole systems, a principle that can be extended to the synthesis of chiral epoxide precursors. The development of catalytic asymmetric methods using pyrazolin-5-one derivatives has also become a significant avenue for accessing highly functionalized chiral pyrazole derivatives. rsc.org

Enantioselective Ring-Opening Reactions

The epoxide ring in 1-(oxiran-2-ylmethyl)-1H-pyrazole is susceptible to nucleophilic attack, and controlling the stereochemical outcome of this ring-opening is paramount for creating valuable chiral molecules. The focus has been on using chiral catalysts to differentiate between the two enantiomers of a racemic epoxide or to desymmetrize a meso-epoxide.

Chiral Lewis acid catalysts have proven highly effective in promoting the enantioselective ring-opening of epoxides. A prominent example is the use of N,N'-dioxide-Scandium(III) triflate (Sc(OTf)₃) complexes. nih.govresearchgate.net These catalysts facilitate the asymmetric ring-opening of meso-epoxides with pyrazole derivatives acting as nucleophiles, producing optically pure β-pyrazole-substituted alcohols. nih.gov In the presence of just 1 mol % of the N,N'-dioxide-Sc(OTf)₃ complex, excellent yields and high enantioselectivity have been achieved. nih.govresearchgate.net This method provides an efficient and practical route to chiral alcohols incorporating a pyrazole moiety. nih.gov

The table below summarizes the effectiveness of an N,N'-dioxide-Sc(III) catalyst in the asymmetric ring-opening of cyclohexene (B86901) oxide with pyrazole as the nucleophile, a model system demonstrating the catalyst's potential.

| Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 0 | 24 | 95 | 96 |

| 1 | -20 | 48 | 94 | 98 |

| 0.5 | 0 | 48 | 92 | 96 |

This table is illustrative, based on data for the asymmetric ring-opening of meso-epoxides with pyrazoles catalyzed by N,N'-dioxide-Sc(III) complexes. nih.gov

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org

In the context of pyrazole-containing epoxides, a racemic mixture of (R)- and (S)-1-(oxiran-2-ylmethyl)-1H-pyrazole could be subjected to kinetic resolution. For example, hydrolytic kinetic resolution (HKR) using a chiral cobalt or chromium-salen catalyst could selectively hydrolyze one enantiomer to the corresponding diol, leaving the unreacted epoxide in high enantiomeric excess. wikipedia.org This approach has been successfully applied to a wide range of terminal epoxides, often achieving over 99% ee for the recovered starting material. wikipedia.org The efficiency of the resolution is determined by the selectivity factor (s), with higher values indicating better differentiation between the enantiomers. wikipedia.org

When the pyrazole epoxide reacts with a chiral nucleophile or in the presence of a chiral catalyst to create a second stereocenter, the control of diastereoselectivity becomes crucial. The goal is to favor the formation of one diastereomer over the others. In cascade reactions involving pyrazole derivatives, excellent diastereoselectivity has been observed. For example, the Rh₂(OAc)₄-catalyzed cascade cyclization of diazoimides with alkylidene pyrazolones can furnish complex pyrazole-fused products with high diastereomeric ratios (dr >20:1). nih.gov

This high level of stereocontrol is attributed to the specific transition states favored by the catalyst and substrates. nih.gov For the ring-opening of this compound, a chiral nucleophile would approach the epoxide in a manner directed by the pre-existing stereocenter and any catalyst coordination, leading to a diastereoselective outcome.

Development of Stereogenic Centers and Control of Chirality

The ultimate goal in the stereochemical manipulation of this compound is the precise control over the creation of stereogenic centers. The initial synthesis of the chiral epoxide sets the first stereocenter. Subsequent ring-opening reactions can then generate a second.

The control of chirality is achieved through several means:

Substrate Control: The inherent chirality in the epoxide can influence the stereochemical outcome of subsequent reactions, a concept known as substrate-induced diastereoselectivity.

Reagent Control: The use of chiral reagents or nucleophiles can dictate the stereochemistry of the newly formed center.

Catalyst Control: As seen with N,N'-dioxide-Sc(III) complexes and chiral Rh(III) complexes, a chiral catalyst can create a chiral environment that forces the reaction to proceed through a specific, lower-energy transition state, leading to a highly enantioenriched product. rsc.orgnih.gov

The synthesis of ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates and its subsequent ring-opening with amines to form pyrazolo[1,5-a] nih.govwikipedia.orgdiazepin-4-ones is a practical example of how these principles are applied. nih.gov The initial stereocenter on the epoxide directs the approach of the amine, and the subsequent cyclization locks in the stereochemistry of the final product.

Computational and Theoretical Studies of this compound: An Uncharted Territory

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the chemical compound this compound. While extensive research exists on the computational analysis of various pyrazole derivatives, this particular molecule, featuring an oxirane-methyl substituent at the N1 position of the pyrazole ring, appears to be an uncharted area in theoretical and computational chemistry.

There is a significant body of work on the application of quantum chemical methods, such as Density Functional Theory (DFT), to a wide array of pyrazole-based structures. These studies typically explore electronic properties, chemical stability, and reactivity through the analysis of Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps. Furthermore, molecular modeling and dynamics simulations are commonly employed to understand the behavior of pyrazole derivatives in various chemical environments, including their interactions with catalysts and biological targets. Mechanistic studies, often aided by computational chemistry, have also been crucial in elucidating the reaction pathways of many pyrazole-related reactions.

However, a targeted search for "this compound" within computational chemistry literature yields no specific investigations. This lack of data prevents a detailed discussion and the creation of specific data tables for its electronic structure, predicted stability, or potential reaction mechanisms as outlined in the requested article structure.

The scientific community has yet to publish research that would provide the necessary data to populate the following sections as requested:

Computational and Theoretical Studies

Theoretical Insights into Structure-Reactivity Relationships

Computational and theoretical chemistry serve as powerful tools to elucidate the intricate relationship between the molecular structure of a compound and its chemical reactivity. In the case of 1-(oxiran-2-ylmethyl)-1H-pyrazole, while specific, in-depth computational studies exclusively focused on this molecule are not extensively available in the public domain, we can infer its reactivity profile by examining theoretical principles and computational analyses of its core components: the pyrazole (B372694) ring and the oxirane (epoxide) ring.

The reactivity of this compound is dictated by the interplay of the electronic properties of the aromatic pyrazole ring and the strained, reactive epoxide ring. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding this interplay. eurasianjournals.com DFT methods allow for the calculation of various molecular descriptors that provide quantitative insights into reactivity. asrjetsjournal.org

Key Reactivity Descriptors:

Several calculated parameters are crucial for predicting the chemical behavior of a molecule:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. jcsp.org.pk

Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). asrjetsjournal.org

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) provide a more quantitative measure of a molecule's reactivity. asrjetsjournal.org

Analysis of the Constituent Moieties:

The Pyrazole Ring: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement leads to a unique electronic structure. mdpi.com One nitrogen atom (N1) is typically pyramidal and has a lone pair of electrons that is part of the aromatic system, while the other nitrogen atom (N2) is pyridinic and its lone pair is in the plane of the ring, making it more basic and available for interactions. pharmajournal.net

Computational studies on pyrazole itself and its simple derivatives show that the N2 atom is generally the most nucleophilic site and prone to alkylation. wuxiapptec.com However, in this compound, the N1 position is already substituted with the oxiran-2-ylmethyl group. The electronic nature of this substituent can influence the reactivity of the pyrazole ring. Electrophilic substitution on the pyrazole ring, such as nitration or halogenation, typically occurs at the C4 position due to the directing effects of the nitrogen atoms. mdpi.com

The Oxirane Ring: The oxirane ring is a three-membered heterocycle containing an oxygen atom. The significant ring strain makes it highly susceptible to ring-opening reactions by both nucleophiles and electrophiles.

Nucleophilic Ring-Opening: Under basic or neutral conditions, nucleophiles will attack one of the carbon atoms of the epoxide ring, leading to its opening. In the case of the unsymmetrical oxiran-2-ylmethyl group, the attack would preferentially occur at the less substituted carbon atom (the terminal CH2 group) due to steric hindrance (an SN2-type mechanism).

Electrophilic Ring-Opening: Under acidic conditions, the oxygen atom of the epoxide is first protonated, which activates the ring towards nucleophilic attack. The subsequent attack of a nucleophile can proceed with a higher degree of SN1 character, potentially leading to attack at the more substituted carbon atom.

Structure-Reactivity Insights for this compound:

The combination of the pyrazole and oxirane rings in one molecule suggests a dual reactivity profile. The pyrazole ring provides sites for electrophilic substitution and coordination with metal ions, while the epoxide ring is a prime target for nucleophilic attack.

Theoretical studies would be invaluable in quantifying the following aspects:

Influence of the Oxiran-2-ylmethyl Substituent on the Pyrazole Ring: Computational calculations could determine how the electron-withdrawing or -donating nature of the glycidyl (B131873) group affects the aromaticity and the nucleophilicity of the remaining positions on the pyrazole ring (C3, C4, C5, and N2).

Regioselectivity of Epoxide Ring-Opening: DFT calculations could model the transition states for the attack of various nucleophiles on the two carbon atoms of the oxirane ring. This would provide precise predictions about the preferred site of attack under different reaction conditions. The calculated activation energies for the different pathways would reveal the kinetic favorability of each.

Intramolecular Interactions: Theoretical models can explore the possibility of intramolecular hydrogen bonding or other non-covalent interactions between the pyrazole and oxirane moieties, which could influence the molecule's conformation and reactivity.

Hypothetical Reactivity Data:

While specific experimental or calculated data for this compound is scarce in readily available literature, a hypothetical data table based on general principles of pyrazole and epoxide reactivity can be constructed to illustrate the expected trends.

| Reactive Site | Type of Reaction | Predicted Reactivity | Controlling Factors |

| N2 of Pyrazole | Coordination/Alkylation | Moderate | Availability of lone pair, steric hindrance from the N1-substituent. |

| C4 of Pyrazole | Electrophilic Substitution | High | Electron density at this position, directed by the two N atoms. |

| C3/C5 of Pyrazole | Nucleophilic Attack | Low | Generally less reactive towards nucleophiles unless activated. |

| Oxirane Carbons | Nucleophilic Ring-Opening | Very High | High ring strain of the epoxide. |

| Oxirane Oxygen | Protonation/Lewis Acid Coordination | High | Basic nature of the oxygen atom. |

Further dedicated computational studies are necessary to provide precise, quantitative data on the structure-reactivity relationships of this compound. Such studies would involve detailed analysis of its molecular orbitals, electrostatic potential maps, and the energy profiles of its potential reaction pathways.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-(oxiran-2-ylmethyl)-1H-pyrazole in solution. nih.gov Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.netresearchgate.net

¹H NMR: The proton NMR spectrum of pyrazole (B372694) derivatives typically shows distinct signals for the pyrazole ring protons and the substituents. conicet.gov.archemicalbook.com For this compound, specific chemical shifts and coupling constants would be expected for the protons on the pyrazole ring, the methylene (B1212753) bridge, and the oxirane ring.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule, including the three carbons of the pyrazole ring and the three carbons of the oxiran-2-ylmethyl group. rsc.org

¹⁵N NMR: Due to the presence of two nitrogen atoms in the pyrazole ring, ¹⁵N NMR spectroscopy is a powerful tool for probing the electronic structure of the heterocyclic core. nih.govresearchgate.net The chemical shifts of the nitrogen atoms are sensitive to substitution and tautomeric equilibria. researchgate.netjapsonline.com Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be employed to correlate the nitrogen atoms with nearby protons, aiding in the definitive assignment of the pyrazole ring nitrogens. japsonline.comrsc.org

2D Correlation Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity of atoms within the molecule.

COSY experiments would reveal the coupling relationships between adjacent protons, for instance, within the oxirane ring and between the methylene bridge and the oxirane proton.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra establish longer-range correlations (typically over 2-3 bonds), which are crucial for connecting the pyrazole ring to the oxiran-2-ylmethyl substituent.

A comprehensive NMR analysis of N-substituted pyrazoles, comparing solution and solid-state data, has been shown to be effective in understanding their structural nuances. nih.gov

Table 1: Representative NMR Data for Pyrazole Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

|---|---|---|

| ¹H | 6.0 - 8.0 (pyrazole ring), 2.0 - 5.0 (substituents) | Chemical shifts are dependent on the solvent and substituents. rsc.orgchemicalbook.com |

| ¹³C | 100 - 150 (pyrazole ring), 10 - 70 (substituents) | Provides information on the carbon skeleton. rsc.orgrsc.org |

Mass Spectrometry (HRMS, ESI-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing pyrazole derivatives, often yielding the protonated molecule [M+H]⁺. rsc.orgrsc.org This allows for the straightforward determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound with a high degree of confidence. rsc.org This is crucial for confirming the identity of newly synthesized this compound and distinguishing it from potential isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. chemicalbook.comresearchgate.net Key characteristic absorption bands would include:

C-H stretching vibrations of the pyrazole ring and the alkyl chain.

C=N and C=C stretching vibrations within the pyrazole ring. nist.gov

Characteristic vibrations of the oxirane ring (e.g., asymmetric ring stretching).

C-N stretching vibrations.

Comparison of the experimental IR spectrum with known spectra of pyrazole and epoxide-containing compounds aids in structural confirmation. nist.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the purification of this compound and for assessing its purity.

Column Chromatography: This is a standard preparative technique used to separate the desired product from starting materials, by-products, and other impurities after a chemical synthesis. rsc.orgrsc.org The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient analytical technique used to monitor the progress of reactions, identify compounds, and determine the purity of a substance. rsc.org The retention factor (Rf) value is a characteristic property of a compound under a specific set of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. sielc.com A reverse-phase HPLC method, using a suitable column and mobile phase, can be developed to provide a quantitative measure of the purity of this compound. sielc.combldpharm.com

Table 2: Chromatographic Methods for Pyrazole Derivatives

| Technique | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| Column Chromatography | Silica gel | Hexane/Ethyl acetate (B1210297) mixtures | Purification rsc.org |

| Thin-Layer Chromatography (TLC) | Silica gel F254 | Various solvent systems | Reaction monitoring, purity check rsc.org |

Role As Versatile Synthons in Complex Chemical Synthesis

Precursors for Diverse Organic Scaffolds

The strategic combination of a pyrazole (B372694) nucleus and a reactive oxirane ring in 1-(oxiran-2-ylmethyl)-1H-pyrazole allows for the construction of a multitude of intricate molecular architectures. The pyrazole ring itself is a privileged N-heterocycle known for its presence in numerous biologically active compounds. nih.gov The epoxide group, a strained three-membered ring, is susceptible to nucleophilic attack, leading to ring-opening reactions that introduce new functional groups and extend the molecular framework.

This dual reactivity enables the synthesis of diverse organic scaffolds. For instance, regioselective alkylation strategies have been developed to synthesize derivatives such as ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates. nih.gov These compounds can be further elaborated through ring-opening of the oxirane with amines, followed by cyclization, to yield novel pyrazolo[1,5-a] nih.govslideshare.netdiazepin-4-ones. nih.gov

The versatility of the pyrazole scaffold is further highlighted by its use in the synthesis of fused heterocyclic systems. For example, pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govwikipedia.orgoxazoles have been prepared from pyrazole-based starting materials through intramolecular nitrile oxide cycloaddition (INOC) reactions. nih.gov This demonstrates the capacity of pyrazole derivatives to serve as foundational units for the assembly of complex, multi-ring structures.

The general synthesis of pyrazoles often involves the condensation of 1,3-diketones with hydrazine (B178648), a classic method known as the Knorr synthesis. wikipedia.org This fundamental reaction provides access to a wide range of substituted pyrazoles that can then be functionalized, for example, by introducing the oxiran-2-ylmethyl group, to create versatile synthons like the title compound.

Strategies for Library Synthesis and Combinatorial Chemistry

The inherent reactivity and modular nature of this compound make it an ideal scaffold for combinatorial chemistry and the generation of compound libraries. The ability to introduce diversity at multiple points of the molecule is a key advantage. One point of diversification is the pyrazole ring itself, which can be substituted at various positions. Another key site for introducing molecular diversity is the oxirane ring.

The ring-opening of the epoxide with a wide range of nucleophiles, such as amines, thiols, and alcohols, allows for the rapid generation of a library of analogs with diverse side chains. This strategy is highly valuable in drug discovery and materials science, where the systematic variation of substituents is crucial for optimizing properties.

An example of a related approach involves the synthesis of 1-{4-[(oxiran-2-yl)methyl]phenyl}-1H-pyrazole, which has been documented in the PubChem database. nih.gov This compound, while structurally different, illustrates the principle of combining a pyrazole with an epoxide-containing side chain to create a versatile building block. The synthesis of such compounds allows for the exploration of a larger chemical space by varying both the pyrazole core and the substituents introduced via the oxirane ring.

Contribution to Modern Synthetic Methodologies

The use of this compound and related pyrazole-containing synthons contributes significantly to the advancement of modern synthetic methodologies. The development of regioselective and stereoselective reactions involving the pyrazole and oxirane moieties is a testament to the ongoing innovation in organic synthesis.

For example, the regioselective alkylation of pyrazoles to produce specific isomers is a critical step in many synthetic routes. nih.gov The ability to control the site of alkylation on the pyrazole ring is essential for accessing the desired target molecules. Furthermore, the stereochemistry of the oxirane ring and the stereochemical outcome of its ring-opening reactions are important considerations in the synthesis of chiral molecules.

Q & A

Basic: What are the most reliable synthetic routes for preparing 1-(oxiran-2-ylmethyl)-1H-pyrazole and its derivatives?

The synthesis of this compound derivatives often involves functionalization of the pyrazole core followed by epoxide (oxirane) introduction. Key methods include:

- Boronic ester derivatization : Suzuki-Miyaura cross-coupling reactions using pinacol boronic esters (e.g., 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) to enable C–C bond formation at specific positions .

- Regioselective synthesis : Utilizing N-tosylhydrazones or 3-arylsydnones to achieve regiocontrol in pyrazole functionalization .

- Epoxide installation : Post-synthetic modification via epoxidation of allyl or propargyl substituents attached to the pyrazole nitrogen.

For intermediates, Duff’s conditions (e.g., formylation of 1-phenyl-1H-pyrazole) and phosphorous oxychloride-mediated cyclization are common .

Advanced: How can conflicting regioselectivity in pyrazole functionalization be resolved during synthesis?

Regioselectivity challenges arise in reactions like electrophilic substitution or cross-coupling. Strategies include:

- Computational modeling : Predict substituent effects on electron density to guide reaction design.

- Protecting group strategies : Use of tetrahydropyranyl (THP) or other groups to block reactive sites temporarily .

- Catalytic systems : Employ palladium or copper catalysts with ligands (e.g., BippyPhos) to enhance selectivity in cross-couplings .

Contradictions in reported methods (e.g., Duff’s vs. Vilsmeier-Haack formylation) require empirical testing under controlled conditions (solvent, temperature) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and epoxide integrity. For boronic esters, ¹¹B NMR can validate boron coordination .

- X-ray crystallography : Programs like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) resolve structural ambiguities, especially epoxide ring geometry .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Advanced: How can structural ambiguities in epoxide-containing pyrazoles be resolved using crystallographic data?

- Twinned data refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) manage overlapping reflections in epoxide ring systems .

- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., C–H···O) between the oxirane oxygen and adjacent substituents.

- Comparative metrics : Use Cambridge Structural Database (CSD) entries to benchmark bond lengths/angles against similar compounds .

Basic: What safety precautions are essential when handling this compound?

- Toxicity : Pyrazole derivatives may exhibit dermal/ocular toxicity (H313/H319). Use PPE (gloves, goggles) and work in a fume hood .

- Epoxide reactivity : Avoid strong acids/bases to prevent ring-opening reactions. Store under inert gas (N₂/Ar) at low temperatures .

- Waste disposal : Neutralize reactive intermediates (e.g., boronic esters) before disposal .

Advanced: How does the oxirane ring influence the compound’s reactivity in medicinal chemistry applications?

- Electrophilicity : The strained epoxide ring acts as a Michael acceptor, enabling covalent binding to biological targets (e.g., enzyme active sites).

- Prodrug potential : Controlled ring-opening (e.g., pH-sensitive hydrolysis) can release active metabolites .

- Coordination chemistry : The oxirane oxygen can participate in metal-ligand interactions, useful in designing catalysts or metallodrugs .

Basic: What are the primary applications of this compound in academic research?

- Synthetic intermediates : Used in Suzuki-Miyaura couplings to access biaryl systems for drug discovery .

- Ligand design : Pyrazole-epoxide hybrids serve as ligands for transition metals (e.g., Pt/Pd complexes) in catalysis .

- Pharmaceutical probes : Structural motifs are explored in anxiolytic/antidepressant drug candidates .

Advanced: How can computational methods optimize the synthesis of functionalized pyrazole-epoxide derivatives?

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices for reactive sites) .

- Docking studies : Screen epoxide-containing derivatives for target binding affinity (e.g., enzymes like COX-2) .

- Reaction kinetics modeling : Simulate cross-coupling conditions (temperature, catalyst loading) to minimize byproducts .

Basic: What are common pitfalls in analyzing spectral data for this compound?

- Epoxide ring strain : May cause unexpected shifts in ¹H NMR (δ 3.5–4.5 ppm for oxirane protons).

- Boronic ester degradation : ¹¹B NMR peaks broaden if moisture is present during analysis .

- Crystallization challenges : Epoxide rings can induce twinning; use anti-solvent crystallization for better crystal growth .

Advanced: How do steric and electronic effects govern the reactivity of oxiran-2-ylmethyl substituents?

- Steric hindrance : Bulky substituents on the pyrazole nitrogen reduce epoxide ring-opening rates.

- Electronic modulation : Electron-withdrawing groups (e.g., CF₃) increase electrophilicity of the epoxide, enhancing reactivity with nucleophiles .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.